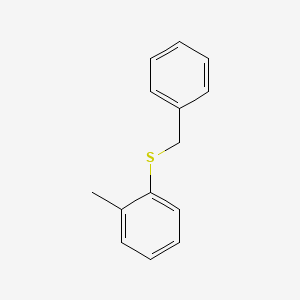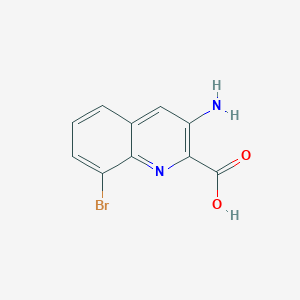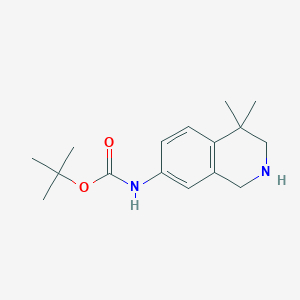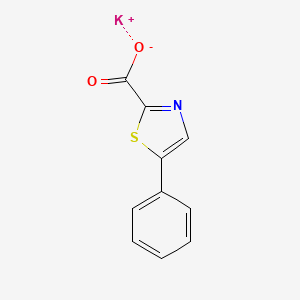
Benzyl(o-tolyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(o-tolyl)sulfane is an organic compound that belongs to the class of sulfides It consists of a benzyl group (C6H5CH2-) attached to an o-tolyl group (C6H4CH3-) through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(o-tolyl)sulfane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with o-tolylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired sulfane compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using organometallic catalysts, such as palladium or nickel, can be employed to enhance the yield and purity of the compound. These methods often involve coupling reactions between benzyl halides and o-tolylthiols.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(o-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane to the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Benzyl(o-tolyl)sulfoxide, Benzyl(o-tolyl)sulfone.
Reduction: Benzylthiol, o-Tolylthiol.
Substitution: Various benzyl and o-tolyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl(o-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzyl(o-tolyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound can form sulfoxides and sulfones, which may exhibit different chemical and biological properties. The pathways involved in these reactions often include the formation of reactive intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl(p-tolyl)sulfane
- Benzyl(m-tolyl)sulfane
- Phenyl(o-tolyl)sulfane
Uniqueness
Benzyl(o-tolyl)sulfane is unique due to the specific positioning of the methyl group on the o-tolyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior compared to its para and meta counterparts.
Propiedades
Fórmula molecular |
C14H14S |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
1-benzylsulfanyl-2-methylbenzene |
InChI |
InChI=1S/C14H14S/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clave InChI |
YKBJBHGUHLPSKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)

![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)


![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)




